molecular formula C9H11NO B14837674 3-Cyclopropoxy-2-methylpyridine

3-Cyclopropoxy-2-methylpyridine

Cat. No.: B14837674
M. Wt: 149.19 g/mol
InChI Key: FNCMHNUNPXKVLU-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methylpyridine is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the third position and a methyl group at the second position

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the α-methylation of substituted pyridines using a continuous flow setup, which offers high selectivity and yields . Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes.

Chemical Reactions Analysis

3-Cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyclopropoxy or methyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methylpyridine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Cyclopropoxy-2-methylpyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylpyridine

InChI

InChI=1S/C9H11NO/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8H,4-5H2,1H3

InChI Key

FNCMHNUNPXKVLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)OC2CC2

Origin of Product

United States

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